HBV Polymerase Inhibition: Ki Values for Wild-Type vs. Resistant Mutant Polymerases
3TC-TP inhibits wild-type HBV DNA polymerase with Ki values in the submicromolar range. Against clinically relevant YMDD motif mutants (rtM204I/V, designated M552I/V in early nomenclature), the Ki increases substantially, providing a quantitative benchmark for resistance studies [1]. In head-to-head comparison, both 3TC-TP and FTC-TP exhibit comparable 8- to 30-fold increases in Ki against Met552Ile/Val mutant polymerases relative to wild-type [2].
| Evidence Dimension | Inhibition constant (Ki) for HBV DNA polymerase |
|---|---|
| Target Compound Data | Ki (wild-type): submicromolar; Ki increase vs. mutant: 8.0-fold (M552I), 19.6-fold (M552V), 25.2-fold (L528M/M552V) |
| Comparator Or Baseline | Emtricitabine triphosphate (FTC-TP): 8- to 30-fold Ki increase against identical Met552Ile/Val mutants |
| Quantified Difference | Comparable fold resistance (8–30×) for both 3TC-TP and FTC-TP against the same mutants |
| Conditions | In vitro HBV polymerase assay using recombinant wild-type and mutant enzymes |
Why This Matters
Quantified Ki fold-change data enables researchers to benchmark novel polymerase inhibitors against 3TC-TP in resistance profiling assays.
- [1] Xiong X, Flores C, Yang H, Toole JJ, Gibbs CS. Mutations in hepatitis B DNA polymerase associated with resistance to lamivudine do not confer resistance to adefovir in vitro. Hepatology. 1998;28(6):1669-1673. View Source
- [2] Das K, Xiong X, Yang H, et al. Molecular modeling and biochemical characterization reveal the mechanism of hepatitis B virus polymerase resistance to lamivudine (3TC) and emtricitabine (FTC). J Virol. 2001;75(10):4771-4779. View Source
